![molecular formula C26H16Br2N2 B2858451 2,8-Dibromo-6,12-diphenylbenzo[c][1,5]benzodiazocine CAS No. 5591-12-8](/img/structure/B2858451.png)
2,8-Dibromo-6,12-diphenylbenzo[c][1,5]benzodiazocine
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Description
Synthesis Analysis
The synthesis of 2,8-Dibromo-6,12-diphenylbenzo[c][1,5]benzodiazocine has been reported in the literature . The compound was obtained as a by-product in the m-chloroperoxybenzoic acid oxidation of 5-bromo-2-(methoxymethoxy)benzaldehyde . The compound was characterized by IR and NMR spectroscopy and X-ray diffraction .Molecular Structure Analysis
The structure of 2,8-Dibromo-6,12-diphenylbenzo[c][1,5]benzodiazocine features two independent molecules with a π–π stacking interaction between them . The compound has been characterized by X-ray structure determination .Scientific Research Applications
Antitumor Activity
A series of new 2-phenylbenzothiazoles, structurally related to 2,8-Dibromo-6,12-diphenylbenzo[c][1,5]benzodiazocine, have been synthesized and evaluated for their antitumor properties. These compounds, including 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole, have shown potent and selective antiproliferative activity against various human cancer cell lines, such as lung, colon, and breast cancer cells. The synthesis of these compounds involved the reaction of o-aminothiophenol disulfides with substituted benzaldehydes. This class of compounds exhibits its antitumor activity through mechanisms not reliant on the induction of CYP1A1 expression, marking a distinct approach from previously reported antitumor agents in this category (Catriona G Mortimer et al., 2006).
Organic Semiconductors
2,6-Diphenylbenzo[1,2-b:4,5-b']dichalcogenophenes, including analogues of 2,8-Dibromo-6,12-diphenylbenzo[c][1,5]benzodiazocine, have been identified as high-performance semiconductors for organic field-effect transistors (FETs). These compounds were synthesized from commercially available 1,4-dibromobenzene and demonstrated good p-type semiconductor behavior. Notably, the selenophene analogue showed a high FET mobility, indicating its potential for use in electronic devices (K. Takimiya et al., 2004).
properties
IUPAC Name |
2,8-dibromo-6,12-diphenylbenzo[c][1,5]benzodiazocine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H16Br2N2/c27-19-11-13-23-21(15-19)25(17-7-3-1-4-8-17)29-24-14-12-20(28)16-22(24)26(30-23)18-9-5-2-6-10-18/h1-16H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWHGYMPQKILKKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=NC4=C2C=C(C=C4)Br)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16Br2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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